molecular formula C7H8N2O3S B15277577 4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide

4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide

Cat. No.: B15277577
M. Wt: 200.22 g/mol
InChI Key: IUSNVCKZFFLROS-UHFFFAOYSA-N
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Description

4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide is a heterocyclic compound that features a unique structure combining a cyclopenta[c]pyrrole core with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of sulfonamide derivatives .

Scientific Research Applications

4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and heterocyclic compounds with comparable structures, such as:

Uniqueness

What sets 4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide apart is its unique combination of a cyclopenta[c]pyrrole core and a sulfonamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

4-oxo-5,6-dihydrocyclopenta[c]pyrrole-2-sulfonamide

InChI

InChI=1S/C7H8N2O3S/c8-13(11,12)9-3-5-1-2-7(10)6(5)4-9/h3-4H,1-2H2,(H2,8,11,12)

InChI Key

IUSNVCKZFFLROS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=CN(C=C21)S(=O)(=O)N

Origin of Product

United States

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